3-Ethyl-2-methyl-1,3-hexadiene

Catalog No.
S13865549
CAS No.
61142-36-7
M.F
C9H16
M. Wt
124.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-methyl-1,3-hexadiene

CAS Number

61142-36-7

Product Name

3-Ethyl-2-methyl-1,3-hexadiene

IUPAC Name

(3E)-3-ethyl-2-methylhexa-1,3-diene

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

InChI

InChI=1S/C9H16/c1-5-7-9(6-2)8(3)4/h7H,3,5-6H2,1-2,4H3/b9-7+

InChI Key

ICVZMTIGTXBIHI-VQHVLOKHSA-N

Canonical SMILES

CCC=C(CC)C(=C)C

Isomeric SMILES

CC/C=C(\CC)/C(=C)C

3-Ethyl-2-methyl-1,3-hexadiene is an organic compound with the molecular formula C9H16C_9H_{16} and a molecular weight of approximately 124.23 g/mol. It is classified as a diene due to the presence of two double bonds in its structure. The compound features a branched alkene configuration, which contributes to its unique chemical properties and reactivity. Its structure can be represented as follows:

Structure C9H16\text{Structure }\text{C}_9\text{H}_{16}

This compound is recognized for its role as a significant aroma component in various plants, including Cymbidium goeringii and sweet corn, where it contributes to the characteristic scents associated with these species .

Typical of alkenes and dienes, including:

  • Electrophilic Addition Reactions: The double bonds in the diene structure can react with electrophiles, leading to the formation of more complex molecules.
  • Polymerization: Under certain conditions, this compound can participate in polymerization reactions, forming larger macromolecules.
  • Hydrogenation: The double bonds can be hydrogenated to form saturated hydrocarbons.

These reactions are crucial for synthesizing various derivatives and compounds used in different applications.

The biological activity of 3-Ethyl-2-methyl-1,3-hexadiene has been explored in various contexts. It has been identified as a significant flavor compound in fermented products, particularly in dry-cured meats, where it contributes to the flavor profile during aging processes . Additionally, its presence in certain plant species suggests potential roles in plant defense mechanisms or signaling.

Several methods exist for synthesizing 3-Ethyl-2-methyl-1,3-hexadiene:

  • Alkylation Reactions: This involves the alkylation of simpler diene precursors using appropriate alkyl halides.
  • Dehydration Reactions: Starting from alcohols or other precursors, dehydration can yield the desired diene.
  • Metathesis: Olefin metathesis can be employed to rearrange existing alkenes into 3-Ethyl-2-methyl-1,3-hexadiene.

These methods allow for the production of this compound in various settings, including laboratory and industrial environments.

3-Ethyl-2-methyl-1,3-hexadiene has several applications:

  • Flavoring Agent: It is utilized in food products for its aromatic properties.
  • Fragrance Component: The compound is also used in perfumery and cosmetics due to its pleasant scent.
  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds and materials.

Several compounds share structural similarities with 3-Ethyl-2-methyl-1,3-hexadiene. Notable examples include:

Compound NameMolecular FormulaKey Features
1,3-HexadieneC6H10C_6H_{10}Simple diene without branching
2-Methyl-1,3-butadieneC5H8C_5H_8Smaller diene; important in polymer chemistry
4-Methyl-1-penteneC6H12C_6H_{12}Branched alkene; used in industrial applications

Uniqueness of 3-Ethyl-2-methyl-1,3-hexadiene

What sets 3-Ethyl-2-methyl-1,3-hexadiene apart from these similar compounds is its specific branching pattern and functional properties that contribute to its distinctive aroma profile. This uniqueness makes it particularly valuable in flavor chemistry and fragrance applications.

XLogP3

4.2

Exact Mass

124.125200510 g/mol

Monoisotopic Mass

124.125200510 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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